molecular formula C8H11N3O B1529298 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde CAS No. 1340029-23-3

2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde

Cat. No.: B1529298
CAS No.: 1340029-23-3
M. Wt: 165.19 g/mol
InChI Key: BVCRSFJJXIDZGH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrimidine ring substituted with a dimethylamino group and a methyl group, as well as a carbaldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde typically involves the following steps:

  • Condensation Reaction: The starting materials, such as a suitable pyrimidine derivative and a dimethylamine source, are subjected to a condensation reaction under controlled conditions.

  • Methylation: The resulting intermediate undergoes methylation to introduce the methyl group at the appropriate position on the pyrimidine ring.

  • Oxidation: The final step involves the oxidation of the intermediate to introduce the carbaldehyde group, yielding the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The carbaldehyde group can be further oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form amines or alcohols.

  • Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and electrophiles like alkyl halides are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids

  • Reduction: Amines or alcohols

  • Substitution: Substituted pyrimidines

Scientific Research Applications

2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and as a potential inhibitor for certain enzymes.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

  • 2-(Dimethylamino)ethanol: Used as a solvent and intermediate in organic synthesis.

  • 2-(Diethylamino)ethanol: Another solvent with similar applications.

  • 2-(Methylamino)ethanol: Used in the production of pharmaceuticals and other chemicals.

Uniqueness: 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various applications.

Properties

IUPAC Name

2-(dimethylamino)-6-methylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-4-7(5-12)10-8(9-6)11(2)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCRSFJJXIDZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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